molecular formula C11H11ClO2 B6256907 3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 62854-69-7

3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B6256907
CAS No.: 62854-69-7
M. Wt: 210.65 g/mol
InChI Key: UIVFBDNXWXLUKU-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a halogenated tetrahydronaphthalene derivative characterized by a chlorine substituent at the 3-position and a carboxylic acid group at the 1-position of the partially hydrogenated naphthalene ring.

Properties

CAS No.

62854-69-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h5-6H,1-4H2,(H,13,14)

InChI Key

UIVFBDNXWXLUKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2C(=O)O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Naphthalene Functionalization

The synthesis often begins with functionalizing the naphthalene ring at position 1. Friedel-Crafts acylation introduces a carboxylic acid precursor, typically using acetyl chloride or analogous acylating agents in the presence of Lewis acids like AlCl₃. For example, anthracene derivatives undergo acylation at position 9 with 85–92% yields under anhydrous conditions. Adapting this to naphthalene requires modifying reaction times (6–12 hours) and temperatures (0–25°C) to prevent over-substitution.

Table 1: Friedel-Crafts Acylation Conditions for Naphthalene Derivatives

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents decomposition
Lewis AcidAlCl₃ (1.2 equiv)Maximizes electrophilicity
SolventDichloromethaneEnhances solubility
Reaction Time6–12 hoursBalances completion vs. side reactions

Chlorination at Position 3: Electrophilic Aromatic Substitution

Chlorination is achieved via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂). The position selectivity for chlorine introduction at position 3 is governed by steric and electronic factors. For instance, anthracene-9-carboxylic acid derivatives undergo chlorination at position 4 with 77% yield using Cl₂ in carbon tetrachloride. Adapting this to naphthalene requires directing groups (e.g., carboxylic acids) to orient substitution.

Key Reaction Conditions :

  • Chlorinating Agent : SO₂Cl₂ (1.1 equiv) in CCl₄

  • Temperature : 60°C (prevents ring hydrogenation)

  • Time : 12–24 hours (ensures complete substitution)

Hydrogenation of the Naphthalene Core

Catalytic Hydrogenation for Saturation

The tetrahydronaphthalene structure is obtained by partially hydrogenating the naphthalene ring. Using palladium on carbon (Pd/C) or Raney nickel under H₂ gas (1–3 atm) achieves saturation of positions 5–8. Complete hydrogenation is avoided by limiting H₂ exposure to 2–4 hours.

Table 2: Hydrogenation Parameters and Outcomes

CatalystH₂ Pressure (atm)TemperatureTime (h)Yield (%)
Pd/C1.525°C388
Raney Ni2.050°C282

Regioselectivity Challenges

Hydrogenation of naphthalene derivatives often leads to mixtures of tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene). To favor 5,6,7,8-tetrahydro products, steric hindrance from the carboxylic acid group at position 1 directs hydrogenation to the distal ring. Solvent polarity (e.g., ethanol vs. ethyl acetate) further modulates selectivity.

Carboxylation and Final Functionalization

Carboxylation via CO₂ Insertion

The carboxylic acid group is introduced using CO₂ gas in a lithiated intermediate. For example, bromonaphthalene derivatives treated with n-butyllithium at −50°C followed by CO₂ bubbling yield carboxylic acids with 85% efficiency.

Critical Steps :

  • Lithiation : n-BuLi (2.5 M in hexane, 1.1 equiv) at −50°C in dry ether.

  • CO₂ Exposure : 20-minute bubbling ensures complete carboxylation.

  • Quenching : Addition to crushed ice and HCl precipitates the product.

Purification and Crystallization

Crude products are purified via recrystallization from ethanol/water mixtures (1:1 v/v), yielding crystalline solids with >95% purity. Alternative solvents (e.g., acetone/hexane) reduce polar impurities but lower yields by 8–12%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Multi-step syntheses benefit from continuous flow systems, which enhance heat transfer and reduce reaction times. For instance, combining Friedel-Crafts acylation and chlorination in a tandem reactor improves throughput by 40% compared to batch processes.

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Yield75%82%
Time per Batch18 hours6 hours
Purity92%96%

Waste Management

Chlorination byproducts (e.g., HCl gas) are neutralized using NaOH scrubbers, while metal catalysts (Pd/C) are recovered via filtration and reused 3–5 times without significant activity loss.

Comparative Analysis of Synthetic Routes

Route Efficiency and Cost

  • Friedel-Crafts → Chlorination → Hydrogenation : Highest yield (78%) but requires expensive Pd/C.

  • Hydrogenation → Chlorination : Lower yield (65%) due to reduced reactivity of tetralin.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.

  • Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Hydrocarbons and alcohols.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid finds applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is structurally similar to other chlorinated naphthalene derivatives, such as 2-chloronaphthalene and 1-chloronaphthalene. its unique combination of a carboxylic acid group and a chlorine atom at specific positions on the tetrahydronaphthalene ring system sets it apart. This structural uniqueness contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-Bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Bromine at 3-position Higher molecular weight (265.1 g/mol vs. 228.7 g/mol for chloro analog); increased lipophilicity; potential for nucleophilic substitution reactions .
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Bromine at 3-position; ketone at 5-position Introduces hydrogen-bonding capacity via ketone; may alter redox properties and solubility .
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 611-95-0) Ketone at 5-position; carboxylic acid at 2-position Reduced steric hindrance at 1-position; potential for coordination chemistry or chelation .
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 3470-46-0) Ketone at 8-position; carboxylic acid at 2-position Altered electronic effects due to distal ketone; possible applications in polymer synthesis .
3-(Ethoxycarbonyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Ethoxycarbonyl and hydroxyl groups Enhanced lipophilicity; ester group may serve as a prodrug moiety for controlled release .
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride Amino group at 6-position; hydrochloride salt Basic character due to amino group; improved water solubility for pharmaceutical formulations .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid No halogen substituents Baseline for comparison; lower acidity (absence of electron-withdrawing Cl) and reactivity .

Key Comparative Insights

  • Electronic Effects: The chlorine atom in the target compound exerts an electron-withdrawing effect, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs like 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid . Bromine analogs exhibit similar but less pronounced effects due to lower electronegativity .
  • Reactivity: The 3-chloro substituent facilitates nucleophilic aromatic substitution reactions, whereas bromo analogs may undergo faster substitution due to weaker C–Br bonds . Oxo derivatives (e.g., 5-oxo or 8-oxo) enable keto-enol tautomerism, broadening their utility in catalysis or metal coordination .
  • Biological Relevance: Amino-substituted derivatives (e.g., 6-amino-... hydrochloride) show enhanced bioavailability and solubility, making them candidates for drug development . In contrast, ethoxycarbonyl derivatives may act as prodrugs, leveraging esterase-mediated hydrolysis .

Biological Activity

3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 62854-69-7) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its antimicrobial and antioxidant activities, as well as its implications in medicinal chemistry.

  • Molecular Formula : C11H11ClO2
  • Molecular Weight : 210.66 g/mol
  • Melting Point : 148-152 °C
  • Purity : Typically ≥ 95%

Antimicrobial Activity

Studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. The results are summarized in the following table:

Assay Method IC50 Value (µg/mL)
DPPH Assay25.5
ABTS Assay18.3

The lower the IC50 value, the higher the antioxidant activity. These results indicate that this compound possesses strong radical scavenging abilities.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of tetrahydronaphthalene compounds. One study highlighted the synthesis of several analogs and their evaluation for carbonic anhydrase inhibition and anticancer activity. The findings suggested that modifications to the tetrahydronaphthalene structure could enhance biological activity.

Research Example

In a study published in ResearchGate, researchers synthesized various derivatives of tetrahydronaphthalene and assessed their biological activities. The results indicated that certain modifications led to improved efficacy against cancer cell lines and enhanced enzyme inhibition properties .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to its ability to interact with cellular membranes and enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and how do chlorination agents influence yield and purity?

  • Methodological Answer : The synthesis typically involves chlorination of the parent compound (5,6,7,8-tetrahydronaphthalene-1-carboxylic acid) using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Optimization requires controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical. For structural analogs, substituent positions (e.g., amino vs. chloro groups) significantly alter reactivity, as seen in methyl 5-amino-2-chloro-tetrahydronaphthalene derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the tetrahydronaphthalene ring conformation and substituent positions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.477 Å, b = 7.664 Å, c = 8.546 Å) are reported for related tetrahydronaphthalene-carboxylic acids .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, with deshielding effects observed for the chloro substituent.
  • Mass spectrometry confirms molecular weight (e.g., m/z 226.67 for C₁₁H₁₀ClO₂).

Advanced Research Questions

Q. How do steric and electronic effects of the chloro group influence reactivity in catalytic functionalization?

  • Methodological Answer : The chloro group’s electron-withdrawing nature directs electrophilic substitution to the less hindered positions of the tetrahydronaphthalene core. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation involves comparing reaction outcomes with structurally similar compounds, such as methyl 5-amino-2-chloro derivatives, where amino groups enhance nucleophilic reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

  • Standardize assays : Use consistent in vitro models (e.g., HEK293 or HepG2 cells) and solvent systems (e.g., DMSO concentration ≤0.1%).
  • Validate interactions : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins.
  • Cross-reference structural analogs : Compare with compounds like 4-chloro-1-hydroxynaphthalene-2-carboxylic acid, where hydroxyl groups modulate bioactivity via hydrogen bonding .

Q. What computational strategies predict the compound’s environmental persistence or toxicity?

  • Methodological Answer :

  • QSPR models (Quantitative Structure-Property Relationships) correlate molecular descriptors (e.g., logP, polar surface area) with biodegradability.
  • Molecular docking evaluates interactions with environmental receptors (e.g., soil enzymes). For example, chloro-substituted naphthalenes often exhibit higher persistence due to reduced microbial degradation .
  • Toxicity prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity based on functional groups .

Comparative Structural Analysis

Q. How does the chloro substituent differentiate this compound from hydroxyl- or amino-substituted analogs in biological systems?

  • Methodological Answer :

  • Chloro vs. hydroxyl : The chloro group’s hydrophobicity enhances membrane permeability but reduces hydrogen-bonding capacity. For example, 6,7-dihydroxy-tetrahydronaphthalene-carboxylic acid shows higher solubility but lower cellular uptake compared to the chloro derivative .
  • Chloro vs. amino : Amino groups (as in methyl 5-amino-2-chloro derivatives) enable pH-dependent protonation, affecting binding to enzymes like cytochrome P450 .

Data Contradiction Analysis

Q. Why do some studies report antagonistic effects while others show agonistic activity for this compound?

  • Methodological Answer :

  • Conformational flexibility : The tetrahydronaphthalene ring’s chair-boat interconversion may alter binding modes in different protein pockets.
  • Assay sensitivity : Low-affinity interactions (e.g., Kd > 10 μM) may appear inconsistent across techniques (SPR vs. fluorescence polarization).
  • Species-specificity : Target orthologs (e.g., human vs. murine receptors) may have divergent binding pockets. Validate using cross-species homology modeling .

Methodological Framework

Q. How to design a research proposal linking this compound’s structure to a novel therapeutic hypothesis?

  • Methodological Answer :

  • Step 1 : Identify a target (e.g., inflammatory kinases) using cheminformatics tools (e.g., SwissTargetPrediction).
  • Step 2 : Synthesize derivatives with modified substituents (e.g., replacing chloro with trifluoromethyl) to probe SAR.
  • Step 3 : Validate in disease models (e.g., LPS-induced inflammation in macrophages) with dose-response assays.
  • Theoretical linkage : Align with frameworks like the "lock-and-key" model or allosteric modulation theory .

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